2-(2-azidoethyl)-2H-1,2,3-triazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H6N6 |
|---|---|
Molecular Weight |
138.13 g/mol |
IUPAC Name |
2-(2-azidoethyl)triazole |
InChI |
InChI=1S/C4H6N6/c5-9-6-3-4-10-7-1-2-8-10/h1-2H,3-4H2 |
InChI Key |
GSQMPRWOYGWMRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=C1)CCN=[N+]=[N-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2 Azidoethyl 2h 1,2,3 Triazole
Chemo- and Regioselective Synthesis Strategies
The primary challenge in synthesizing 2-(2-azidoethyl)-2H-1,2,3-triazole lies in the selective alkylation of the N-2 position of the 1,2,3-triazole ring over the more nucleophilic N-1 and N-3 positions. Generally, direct alkylation of NH-1,2,3-triazoles often leads to a mixture of N-1 and N-2 isomers, with the N-1 isomer typically being the major product under kinetic control due to its higher electron density. researchgate.net However, the N-2 substituted isomer is thermodynamically more stable. researchgate.net
A prominent strategy to achieve high regioselectivity for N-2 substitution involves the use of directing groups on the triazole ring. For instance, the presence of a bromine atom at the 4-position of the 1,2,3-triazole ring has been shown to effectively direct alkylation to the N-2 position. organic-chemistry.org This "bromo-directing" effect is attributed to steric hindrance, which disfavors alkylation at the adjacent N-1 and N-3 positions. The reaction of a 4-bromo-NH-1,2,3-triazole with an appropriate alkylating agent, such as 1-azido-2-bromoethane (B2706254) or 1-azido-2-tosyloxyethane, in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF), would be expected to yield the desired 2-(2-azidoethyl)-4-bromo-2H-1,2,3-triazole with high regioselectivity. organic-chemistry.org The bromine atom can subsequently be removed through hydrogenation if the unsubstituted derivative is desired. organic-chemistry.org
Another approach involves the thermodynamically controlled isomerization of an initially formed mixture of N-1 and N-2 alkylated triazoles. A relay strategy combining oxidative cross-dehydrogenative coupling (CDC) and N-1 to N-2 isomerization has been reported for the formal N-2 selective alkylation of triazoles with ethers. nih.gov This method takes advantage of the greater thermodynamic stability of the N-2 isomer (approximately 3.65 kcal/mol more stable than the N-1 isomer). nih.gov While not directly demonstrated for an azidoethyl side chain, this principle could potentially be applied.
Novel Catalytic Systems in Triazole Ring Formation
While the formation of the 2-(2-azidoethyl) side chain is typically achieved through nucleophilic substitution, the synthesis of the 1,2,3-triazole ring itself is often accomplished via cycloaddition reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govfrontiersin.org However, for the synthesis of 2-substituted triazoles, the focus shifts to post-modification of the pre-formed triazole ring.
In the context of N-2 alkylation, transition metal catalysis can play a crucial role in achieving regioselectivity. Gold catalysts, for instance, have been employed for the N-2 selective alkylation of NH-1,2,3-triazoles with vinyl ethers. nih.gov This methodology proceeds via a proposed hydrogen bond between the oxygen atom of the gold-activated vinyl ether and the NH of the triazole, which directs the alkylation to the N-2 position. nih.gov The application of this catalytic system to the synthesis of this compound would require a vinyl ether bearing an azido (B1232118) group.
Palladium and copper bimetallic systems have been utilized in three-component coupling reactions of unactivated terminal alkynes, allyl carbonate, and trimethylsilyl (B98337) azide (B81097) to produce 2-allyl-substituted-1,2,3-triazoles. organic-chemistry.org Although this method generates a 2-substituted triazole, it would necessitate further modification of the allyl group to introduce the azidoethyl functionality.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound, primarily by enhancing the regioselectivity of the N-2 alkylation. Key parameters that are often tuned include the choice of solvent, base, temperature, and the nature of the leaving group on the alkylating agent.
In the bromo-directed N-2 alkylation of NH-1,2,3-triazoles, a detailed study revealed that the choice of solvent and temperature significantly impacts the regioselectivity. organic-chemistry.org For the alkylation of 4-bromo-NH-1,2,3-triazole, using dimethylformamide (DMF) as the solvent at a low temperature of -10 °C was found to provide the highest N-2 selectivity. organic-chemistry.org The use of a weaker base, such as potassium carbonate, is also preferred to minimize side reactions. organic-chemistry.org
A patent describing the preparation of N-2 alkylated triazoles highlights the influence of temperature on the isomer ratio. google.com It suggests that reaction temperatures between -15 °C and 40 °C can provide acceptable ratios of N-2 to N-1 alkylated products, with temperatures between -15 °C and 20 °C potentially leading to higher yields of the desired N-2 isomer. google.com
The following table summarizes the impact of various reaction parameters on the regioselective N-2 alkylation of triazoles, which can be extrapolated to the synthesis of this compound.
| Parameter | Condition | Effect on N-2 Selectivity | Reference |
|---|---|---|---|
| Solvent | Dimethylformamide (DMF) | High | organic-chemistry.org |
| Temperature | -10 °C | High | organic-chemistry.org |
| -15 °C to 20 °C | Potentially Higher Yield of N-2 Isomer | google.com | |
| Base | Potassium Carbonate (K₂CO₃) | Good | organic-chemistry.org |
| Directing Group | 4-Bromo substituent | Excellent | organic-chemistry.org |
Green Chemistry Approaches in Azide-Triazole Synthesis
Green chemistry principles are increasingly being applied to the synthesis of triazoles to reduce the environmental impact of chemical processes. For the synthesis of this compound, this can involve the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods.
The use of water as a solvent is a key aspect of green chemistry. While the N-alkylation of triazoles is often performed in organic solvents like DMF, exploring water-based systems could offer a greener alternative. The preparation of some 1,2,3-triazole compounds has been successfully achieved in water, particularly in the context of CuAAC reactions. google.com
Catalyst-free methods for triazole synthesis are also highly desirable. While catalysis is often necessary for regioselectivity, some approaches aim to avoid the use of potentially toxic or expensive metal catalysts. For instance, the synthesis of vinyl-1,2,3-triazole derivatives has been reported under transition-metal-free conditions using an inorganic base. nih.gov Although this method focuses on vinyl substituents, it highlights the potential for developing catalyst-free routes for other substituted triazoles.
Multicomponent Reactions Incorporating the Azidoethyl Triazole Precursor
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. In the context of this compound, MCRs could be envisioned to construct the triazole ring with the azidoethyl functionality already in place or to use a pre-formed azidoethyl-containing building block.
One-pot, three-component reactions are particularly attractive. For example, a three-component reaction of an alkyne, sodium azide, and an electrophile can lead to the formation of a substituted triazole. scispace.com A plausible MCR for the synthesis of a precursor to this compound could involve the reaction of an alkyne, sodium azide, and a halo-substituted triazole in a single pot.
Furthermore, a three-component reaction involving an enamine, a tosyl azide, and an alcohol has been used to synthesize N-2 substituted 1,2,3-triazoles. scispace.com Adapting such a reaction to incorporate a 2-azidoethanol (B47996) component could provide a direct route to the target molecule.
Flow Chemistry Applications in Synthesis
Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of triazoles has been successfully adapted to flow chemistry conditions.
A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established under continuous flow conditions using a heterogeneous copper-on-charcoal catalyst. scispace.com While this method primarily produces 1,4-disubstituted triazoles, the principles of flow chemistry can be applied to the N-2 alkylation step for the synthesis of this compound.
The use of packed-bed reactors with a solid-supported base could facilitate the continuous N-alkylation of a 1,2,3-triazole with 1-azido-2-bromoethane. This would allow for precise control over reaction time and temperature, potentially leading to improved regioselectivity and yield. The inherent safety benefits of flow chemistry are particularly relevant when working with azides, which can be explosive.
Mechanistic Investigations of Reactions Involving 2 2 Azidoethyl 2h 1,2,3 Triazole
Detailed Studies of Azide-Alkyne Cycloaddition Pathways
The azide-alkyne cycloaddition, a cornerstone of click chemistry, is a primary reaction pathway for 2-(2-azidoethyl)-2H-1,2,3-triazole. This reaction can proceed through either an intermolecular or an intramolecular route, depending on the reaction conditions and the nature of the alkyne reactant.
In intermolecular reactions , this compound can react with a variety of terminal and internal alkynes. These reactions are often catalyzed by copper(I) species, in what is known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The CuAAC reaction is renowned for its high efficiency, mild reaction conditions, and exclusive formation of the 1,4-disubstituted triazole regioisomer. nih.goviosrjournals.org The mechanism of the CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide (B81097) in a stepwise manner. nih.gov Alternatively, the reaction can be promoted by ruthenium catalysts, leading to the formation of the 1,5-disubstituted triazole isomer.
Intramolecular azide-alkyne cycloaddition (IAAC) represents a particularly interesting pathway for derivatives of this compound where an alkyne functionality is also present within the same molecule. IAAC reactions are often favored due to the entropic advantage of the reacting groups being in close proximity. organic-chemistry.orgmdpi.com This can lead to spontaneous cyclization, sometimes even at room temperature and without the need for a metal catalyst. nih.govbeilstein-journals.org The regioselectivity of IAAC is often directed by the length and flexibility of the linker connecting the azide and alkyne groups, with the formation of 1,5-disubstituted fused triazoles being common due to the geometric constraints of the transition state. organic-chemistry.org
Role of Azide and Triazole Moieties in Reaction Intermediates
The azide and the 2H-1,2,3-triazole moieties in this compound play distinct and crucial roles in the formation of reaction intermediates.
The azide group is a 1,3-dipole, a key reactive component in cycloaddition reactions. In the context of the Huisgen 1,3-dipolar cycloaddition, the azide reacts with a dipolarophile, such as an alkyne or an alkene, to form a five-membered heterocyclic ring. iosrjournals.org In metal-catalyzed reactions, the terminal nitrogen of the azide coordinates to the metal center, which activates it for nucleophilic attack on the metal-acetylide complex. nih.gov
The 2H-1,2,3-triazole ring in the molecule is a stable aromatic heterocycle. researchgate.netnih.gov Its primary role is often as a structural scaffold. However, the nitrogen atoms of the triazole ring can influence the reactivity of the azidoethyl side chain through electronic effects. The 2H-tautomer of the 1,2,3-triazole is in equilibrium with the 1H-tautomer in solution. nih.gov The electronic properties of the triazole ring, including its ability to act as an electron-withdrawing or -donating group depending on the substituents, can modulate the nucleophilicity of the azide group. nih.gov In intramolecular reactions, the triazole ring forms part of the backbone of the resulting fused heterocyclic system, influencing its geometry and stability.
Kinetic and Thermodynamic Aspects of Triazole Formation
The formation of new triazole rings from this compound is governed by both kinetic and thermodynamic factors. The choice between kinetic and thermodynamic control can often be directed by the reaction conditions. organic-chemistry.org
In many cycloaddition reactions, the products are formed under kinetic control , meaning the product that is formed fastest is the major product. This is often the case in irreversible reactions, such as the CuAAC, where the high stability of the resulting triazole ring drives the reaction to completion. nih.gov Computational studies using Density Functional Theory (DFT) have been employed to calculate the activation barriers for different reaction pathways, allowing for the prediction of the kinetically favored product. nih.gov
Thermodynamic control , on the other hand, leads to the most stable product being the major isomer. This is more relevant in reversible reactions or when the reaction is allowed to proceed for a long time at elevated temperatures, allowing for the equilibration of different products. The relative stability of the possible triazole isomers can be assessed through computational calculations of their Gibbs free energies. For instance, in the absence of a catalyst, the thermal Huisgen cycloaddition often yields a mixture of 1,4- and 1,5-regioisomers, and the ratio can be influenced by the relative thermodynamic stabilities of the two products.
Table 1: Factors Influencing Kinetic vs. Thermodynamic Control in Triazole Formation
| Factor | Influence on Control | Explanation |
| Catalyst | Favors Kinetic Control | Metal catalysts (e.g., Cu(I)) significantly lower the activation energy for a specific regioisomeric pathway, making it the dominant product. nih.gov |
| Temperature | Can Favor Thermodynamic Control | Higher temperatures can provide enough energy to overcome activation barriers for multiple pathways and allow for the equilibration to the most stable product. beilstein-journals.org |
| Reaction Time | Can Favor Thermodynamic Control | Longer reaction times can allow for the conversion of the kinetic product to the more stable thermodynamic product if the reaction is reversible. |
| Intramolecularity | Often Favors Kinetic Control | The proximity of the reactive groups in an intramolecular reaction can lead to a specific, low-energy transition state, resulting in a single, kinetically favored product. organic-chemistry.org |
Transition State Analysis of Key Transformations
Understanding the structure and energy of the transition state is fundamental to elucidating the mechanism of a chemical reaction. For reactions involving this compound, computational chemistry, particularly DFT, plays a pivotal role in analyzing the transition states of key transformations like the azide-alkyne cycloaddition. nih.gov
In the uncatalyzed Huisgen cycloaddition , the reaction proceeds through a concerted but asynchronous transition state. This means that the two new sigma bonds between the azide and the alkyne are formed simultaneously, but not to the same extent at the transition state. The geometry of this transition state determines the regioselectivity of the reaction.
In the CuAAC reaction , the mechanism is more complex and involves several intermediates and transition states. DFT calculations have shown that the reaction likely proceeds through a stepwise mechanism involving a six-membered copper-containing intermediate that then undergoes ring contraction to the five-membered triazole ring. nih.gov The analysis of the transition states for the formation of the 1,4- and 1,5-isomers reveals a significantly lower energy barrier for the pathway leading to the 1,4-isomer, explaining the high regioselectivity of the CuAAC.
For intramolecular cycloadditions , transition state analysis helps to understand the regioselectivity and the effect of the linker chain length and rigidity. The calculations can predict the most favorable ring size to be formed and explain why certain cyclizations proceed readily while others require more forcing conditions. beilstein-journals.org
Influence of Substituent Effects on Reactivity and Selectivity
Substituents on both the alkyne reaction partner and the this compound molecule itself can have a profound impact on the reactivity and selectivity of the azide-alkyne cycloaddition.
Substituents on the alkyne can influence the reaction rate and regioselectivity. Electron-withdrawing groups on the alkyne can accelerate the uncatalyzed Huisgen cycloaddition by lowering the energy of the alkyne's LUMO (Lowest Unoccupied Molecular Orbital), leading to a smaller HOMO-LUMO gap with the azide's HOMO (Highest Occupied Molecular Orbital). In CuAAC, terminal alkynes are generally much more reactive than internal alkynes due to the facile formation of the copper acetylide intermediate. nih.gov
Substituents on the 2H-1,2,3-triazole ring of the title compound can exert electronic effects on the azidoethyl side chain. An electron-withdrawing group on the triazole ring would be expected to decrease the nucleophilicity of the azide, potentially slowing down the reaction. Conversely, an electron-donating group might enhance the azide's reactivity. These effects can be quantified and predicted using computational methods that analyze the electronic properties of the substituted molecules. nih.gov The steric bulk of substituents on the triazole ring can also play a role, particularly in intramolecular reactions, by influencing the preferred conformation and the feasibility of the transition state for cyclization.
Computational Chemistry Approaches to 2 2 Azidoethyl 2h 1,2,3 Triazole
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of 2-(2-azidoethyl)-2H-1,2,3-triazole. Methods like Density Functional Theory (DFT) are employed to determine the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of the molecule's kinetic stability and chemical reactivity. pensoft.net A smaller HOMO-LUMO gap generally suggests higher reactivity. pensoft.net
For analogous 2-substituted-2H-1,2,3-triazole systems, DFT calculations have been used to explore their electronic structures. nih.gov These studies reveal how different substituents on the triazole ring influence the electron distribution and orbital energies. In the case of this compound, the azidoethyl group's electronic effects on the triazole ring would be a key focus of such calculations. The nitrogen-rich azido (B1232118) group is expected to significantly influence the molecule's electronic landscape.
Table 1: Representative Calculated Electronic Properties of a 2-Substituted-2H-1,2,3-triazole Analogue *
| Property | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 3.5 D |
*Data is illustrative and based on typical values for 2-substituted-2H-1,2,3-triazoles calculated using DFT methods.
Density Functional Theory Studies on Reactivity
Density Functional Theory (DFT) is a powerful tool for investigating the reactivity of this compound. By calculating various reactivity descriptors, researchers can predict how the molecule will behave in chemical reactions. These descriptors, derived from the conceptual DFT framework, provide insights into the local and global reactivity of the molecule. acs.orgnih.gov
Key reactivity indices include:
Chemical Potential (μ): Indicates the escaping tendency of electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating the capacity to accept electrons.
Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge. researchgate.net
These calculations can identify the most reactive sites within the this compound molecule, such as which nitrogen atoms are more susceptible to electrophilic or nucleophilic attack. This information is invaluable for designing synthetic routes and understanding potential reaction mechanisms. For instance, DFT studies on similar triazole derivatives have been used to predict the regioselectivity of reactions like cycloadditions. nih.gov
Table 2: Representative Calculated Global Reactivity Descriptors for a 2-Substituted-2H-1,2,3-triazole Analogue *
| Descriptor | Calculated Value (eV) |
| Chemical Potential (μ) | -3.65 |
| Chemical Hardness (η) | 3.15 |
| Softness (S) | 0.317 |
| Electrophilicity Index (ω) | 2.11 |
*Data is illustrative and based on typical values for 2-substituted-2H-1,2,3-triazoles calculated using DFT methods.
Molecular Dynamics Simulations of Molecular Interactions
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with other molecules or a solvent environment over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts.
Table 3: Typical Parameters for an MD Simulation of an Azidoalkyl-Triazole in Water *
| Parameter | Value/Setting |
| Force Field | GROMOS, AMBER, or CHARMM |
| Solvent Model | TIP3P or SPC/E |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
*These are general parameters and would be optimized for the specific system under study.
Prediction of Spectroscopic Signatures
Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov By comparing the calculated spectra of different possible isomers or conformers with experimental data, the correct structure can be unequivocally identified. researchgate.net For this compound, calculations would predict the chemical shifts for the protons and carbons of the ethyl chain and the triazole ring.
IR Spectroscopy: DFT calculations can also compute the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. researchgate.net These calculations help in the assignment of experimental IR bands to specific vibrational modes, such as the characteristic stretching and bending frequencies of the triazole ring and the azido group.
Table 4: Predicted Spectroscopic Data for a 2-Ethyl-2H-1,2,3-triazole Analogue *
| Spectroscopy | Predicted Chemical Shifts / Frequencies |
| ¹H NMR (ppm) | Triazole-H: ~7.7, CH₂: ~4.5, CH₃: ~1.5 |
| ¹³C NMR (ppm) | Triazole-C: ~133, CH₂: ~50, CH₃: ~14 |
| IR (cm⁻¹) | N₃ stretch: ~2100, C-H stretch: ~2900-3100, Ring vibrations: ~1400-1500 |
*Data is illustrative and based on typical values for 2-alkyl-2H-1,2,3-triazoles. The azido group in the target molecule would introduce a strong, characteristic azide (B81097) stretch.
In Silico Design of Novel Azidoethyl-Triazole Derivatives
A significant advantage of computational chemistry is its application in the in silico design of novel molecules with enhanced properties. imist.maorientjchem.org For this compound, this could involve designing derivatives with improved biological activity, material properties, or reactivity.
Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are central to this process. imist.maarabjchem.org
QSAR: This method establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key structural features that contribute to a desired activity, new, more potent derivatives can be designed. imist.ma
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. orientjchem.orgrjptonline.org This is crucial in drug design for predicting the binding affinity and mode of action of a potential drug candidate. rjptonline.org
Starting with the core structure of this compound, various functional groups could be computationally added or modified. The resulting virtual library of derivatives can then be screened for desired properties using the computational methods described above, allowing for the rational selection of the most promising candidates for synthesis and experimental testing. nih.gov
Table 5: Examples of In Silico Designed Derivatives and Their Potential Improved Properties *
| Derivative Modification | Predicted Improved Property |
| Addition of a hydroxyl group | Increased water solubility and hydrogen bonding capability |
| Introduction of a phenyl group | Enhanced π-stacking interactions with a biological target |
| Replacement of azide with a thiol | Altered reactivity and potential for metal coordination |
| Extension of the ethyl chain | Modified lipophilicity and conformational flexibility |
*These are hypothetical examples of how the parent molecule could be modified to achieve specific properties.
Advanced Spectroscopic and Analytical Characterization Techniques in Research
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. Utilizing techniques such as Electrospray Ionization (ESI), the exact mass of the protonated molecule [M+H]⁺ of 2-(2-azidoethyl)-2H-1,2,3-triazole can be determined with high accuracy. This measurement is critical for confirming the molecular formula, C4H6N6.
Table 1: Representative High-Resolution Mass Spectrometry Data for a Substituted 1,2,3-Triazole Derivative
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 314.0293 | 314.0301 |
Note: Data for 1-(o-bromobenzyl)-5-phenyl-1H-1,2,3-triazole, a related compound, is presented for illustrative purposes. rsc.org
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the detailed connectivity and spatial arrangement of atoms within a molecule. For this compound, a suite of 1D and 2D NMR experiments are utilized.
¹H NMR spectroscopy would provide information on the chemical environment of the protons. The protons of the ethyl chain and the triazole ring would exhibit distinct chemical shifts and coupling patterns. The symmetry of the 2H-1,2,3-triazole ring results in a singlet for the two equivalent triazole protons. researchgate.net
¹³C NMR spectroscopy reveals the number and types of carbon atoms. The chemical shifts of the carbons in the ethyl group and the triazole ring would be characteristic.
While specific NMR data for this compound is not available in the provided search results, the following table presents typical chemical shifts for a related 1-phenethyl-5-phenyl-1H-1,2,3-triazole. rsc.org
Table 2: Representative ¹H and ¹³C NMR Data for a Substituted 1,2,3-Triazole
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Triazole CH | 7.63 (s) | 133.04 |
| Triazole C-5 | - | 138.35 |
| N-CH₂ | 4.54 (t, J = 7.4 Hz) | 49.54 |
| CH₂-Ph | 3.19 (t, J = 7.4 Hz) | 36.71 |
Note: Data for 1-phenethyl-5-phenyl-1H-1,2,3-triazole. rsc.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
For this compound, the FT-IR spectrum would be expected to show a strong, sharp absorption band around 2100 cm⁻¹ characteristic of the azide (B81097) (N₃) stretching vibration. The vibrations of the 1,2,3-triazole ring also give rise to a series of characteristic bands. researchgate.netnih.gov The C-H stretching vibrations of the ethyl group and the triazole ring would appear in the region of 3100-2900 cm⁻¹. rsc.org
Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the triazole ring are often more prominent in the Raman spectrum.
Table 3: Typical Vibrational Frequencies for Functional Groups in Azido (B1232118) and Triazole Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Azide (N₃) | Asymmetric stretch | ~2100 |
| C-H (sp²) | Stretch | 3100 - 3150 |
| C-H (sp³) | Stretch | 2850 - 3000 |
| C=N (Triazole) | Stretch | 1400 - 1500 |
| N=N (Triazole) | Stretch | 1300 - 1400 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. To date, a crystal structure for this compound has not been reported in the surveyed literature. However, analysis of related 1,2,3-triazole derivatives reveals important structural features. mdpi.com
A crystallographic study of this compound would precisely determine the planarity of the triazole ring and the conformation of the azidoethyl side chain. It would also reveal any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, which influence the crystal packing.
Table 4: Representative Crystallographic Data for a Substituted 1,2,4-Triazole Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/m |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| β (°) | - |
| Volume (ų) | 339.49(12) |
| Z | 2 |
Note: Data for 5-Azido-1-methyl-3-nitro-1,2,4-triazole, a related compound, is presented for illustrative purposes. mdpi.com
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.
The compound this compound is achiral as it does not possess a stereocenter and lacks any element of chirality. Therefore, it will not exhibit a CD or ORD spectrum. These techniques would only be applicable if a chiral center were introduced into the molecule, for example, by substitution on the ethyl chain. It is worth noting that achiral molecules can be used in supramolecular assemblies for the chiroptical sensing of chiral substrates. rsc.org
Advanced Chromatographic Techniques (e.g., 2D-LC, Supercritical Fluid Chromatography)
Advanced chromatographic techniques are essential for the purification and analysis of complex mixtures, as well as for the separation of closely related isomers.
Two-Dimensional Liquid Chromatography (2D-LC) offers significantly higher resolving power than conventional one-dimensional LC. This technique could be employed for the purification of this compound from complex reaction mixtures, separating it from isomeric byproducts or impurities.
Supercritical Fluid Chromatography (SFC) is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC is known for its high efficiency and speed, making it suitable for both analytical and preparative separations. For triazole derivatives, particularly for the separation of stereoisomers of related compounds, SFC coupled with mass spectrometry (SFC-MS/MS) has been successfully applied. nih.gov While specific applications to this compound are not documented, SFC would be a valuable tool for its analysis and purification, offering a greener alternative to normal and reversed-phase HPLC.
Applications in Advanced Materials Science and Polymer Chemistry
Functionalization of Polymeric Architectures via Click Chemistry
In theory, 2-(2-azidoethyl)-2H-1,2,3-triazole could be employed to introduce the 2H-1,2,3-triazole unit onto alkyne-functionalized polymers. This "grafting-to" approach would allow for the precise modification of a polymer backbone, side chains, or end groups. The resulting triazole-functionalized polymer would exhibit altered polarity, solubility, and potential for hydrogen bonding, thereby tuning the material's bulk properties. The efficiency of such a reaction would be a key area of investigation, comparing its kinetics and yields to more conventional azides used in polymer modification.
Synthesis of Stimuli-Responsive Materials
The incorporation of this compound into a polymer network could potentially impart stimuli-responsive behavior. For instance, the triazole ring might engage in specific ion-dipole interactions or respond to changes in pH, leading to conformational changes in the polymer and a macroscopic response. While there is no direct evidence for this specific compound, the broader class of triazole-containing polymers has been explored for their sensitivity to various stimuli.
Preparation of Dendrimers and Hyperbranched Polymers
Dendrimers and hyperbranched polymers are characterized by their highly branched, three-dimensional architectures. The bifunctional nature of this compound could, in principle, be utilized in the synthesis of such structures. For example, it could act as a linker molecule in an A2 + B3 polymerization strategy, where the azide (B81097) group represents one reactive site. However, the synthesis of a suitable comonomer would be critical, and the stability of the 2H-1,2,3-triazole under polymerization conditions would need to be ascertained.
Surface Modification and Coating Technologies
The azide functionality of this compound makes it a hypothetical candidate for surface modification. Surfaces functionalized with alkyne groups could be readily coated with this molecule via click chemistry, introducing a layer of 2H-1,2,3-triazole moieties. This could be used to alter the surface energy, wettability, and biocompatibility of a substrate. Research would be needed to determine the packing density and orientation of the molecule on the surface.
Fabrication of Polymeric Nanostructures and Hydrogels
Polymeric nanostructures and hydrogels often rely on crosslinking reactions to form their network structures. If a polymer were synthesized with pendant alkyne groups, this compound could theoretically act as a crosslinker in conjunction with a diazide molecule. The resulting hydrogel would have the 2H-1,2,3-triazole as a part of its crosslink junctions, potentially influencing its mechanical properties and swelling behavior.
Development of Advanced Polymer Scaffolds for Drug Delivery Systems (Chemical Aspects)
In the context of drug delivery, the chemical properties of the polymer scaffold are paramount. The incorporation of this compound into a biodegradable polymer scaffold could be envisioned. The triazole group might offer specific interactions with certain drug molecules, potentially influencing drug loading and release kinetics. The azide group could also be used for the subsequent attachment of targeting ligands or imaging agents, creating a multifunctional drug delivery vehicle. However, the biocompatibility and degradation profile of any such polymer would require thorough investigation.
Integration into Supramolecular Chemistry and Self Assembly
Design of Non-Covalent Interactions Involving Triazole Rings
The 1,2,3-triazole ring is a five-membered heterocycle that, despite its aromaticity, possesses a significant dipole moment (approximately 4.8–5.6 Debye). researchgate.net This polarity, along with the presence of three nitrogen atoms, enables it to participate in a variety of non-covalent interactions, which are fundamental to the design of supramolecular assemblies.
Hydrogen Bonding: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. mdpi.com In specific contexts, the C-H bond of the triazole ring can also function as a weak hydrogen bond donor, particularly when activated by adjacent electron-withdrawing groups. These interactions are crucial for directing the assembly of molecules into predictable one-, two-, or three-dimensional networks. rsc.org
π-π Stacking: As an aromatic system, the triazole ring can engage in π-π stacking interactions with other aromatic rings. nih.gov These interactions, though relatively weak, are cooperative and play a significant role in the stabilization of larger supramolecular structures, influencing the packing of molecules in both solution and the solid state.
Dipole-Dipole and Ion-Dipole Interactions: The large dipole moment of the triazole ring facilitates strong dipole-dipole interactions, which help to organize molecules in a specific orientation. mdpi.com Furthermore, the electron-rich nitrogen atoms can coordinate with metal ions, an interaction that is exploited in catalysis and the construction of metallo-supramolecular structures. mdpi.com
The ability to engage in these varied interactions makes the 1,2,3-triazole a "privileged" linker in supramolecular chemistry, providing a stable and interactive connection between molecular components. researchgate.netnih.gov
Formation of Supramolecular Architectures through Azide-Triazole Linkages
The formation of the triazole ring itself, most commonly through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is a cornerstone for building supramolecular architectures. nih.govnih.gov This reaction is highly efficient and regiospecific, yielding 1,4-disubstituted 1,2,3-triazoles, and its reliability allows for the covalent linkage of distinct molecular units to form complex systems. nih.gov
Researchers have utilized this strategy to synthesize a variety of supramolecular structures. For instance, porphyrin molecules have been linked to other moieties like cyclodextrins or fullerenes via triazole bridges. nih.govbeilstein-journals.org These conjugates form nanoarchitectures with potential applications in areas like drug delivery and the development of artificial photosynthetic systems. nih.govbeilstein-journals.org The triazole linker is not merely a passive connector; its electronic properties can influence the photophysical dynamics, such as charge separation and recombination rates, between the connected donor and acceptor units. nih.gov The specific connection points on the triazole ring can significantly alter these electronic interactions. nih.gov
Beyond discrete conjugates, the azide-alkyne cycloaddition is employed to create polymers where the triazole unit is an integral part of the polymer backbone. mdpi.com These dense 1,2,3-triazole polymers exhibit unique properties due to the high density of dipole-dipole and hydrogen bonding interactions, leading to materials with high thermal stability and specific solubility characteristics. mdpi.comacs.org
Templated Synthesis of Molecular Assemblies
Template-directed synthesis is a sophisticated strategy used to control the formation of complex molecules that would be difficult to synthesize through conventional means. In this approach, a template molecule organizes reactive components through non-covalent interactions, pre-arranging them for a subsequent covalent bond-forming reaction.
A notable example involves the use of supramolecular sandwich complexes, formed by two zinc porphyrin hosts and a diamine ligand (like DABCO), to template the synthesis of specific triazole oligomers. rsc.orgrsc.org In this system, monomers equipped with both an azide (B81097) and an alkyne group are attached to the porphyrin template. rsc.org The self-assembly of the porphyrins brings the reactive monomers into close proximity, facilitating an intramolecular CuAAC reaction. rsc.orgrsc.org This templating effect selectively produces a linear duplex of two identical triazole oligomer chains connecting the porphyrin units, a product that is not formed in a standard solution-phase reaction where macrocycles are the major product. rsc.orgrsc.org After the reaction, the template can be removed, yielding the desired linear oligomer in high yield. rsc.orgrsc.org This methodology demonstrates how supramolecular control can be exerted over covalent reactions to create precise molecular architectures.
Another approach involves using nucleic acids as templates. In one study, the click chemistry reaction between an azide-modified DNA strand and a DBCO-functionalized oligonucleotide was investigated. The reaction efficiency was influenced by the structure of the nucleic acid (single-stranded vs. double-stranded), demonstrating how the template's conformation can direct covalent bond formation. acs.org
Self-Healing Materials and Dynamic Covalent Chemistry
The quest for materials that can autonomously repair damage has led to the development of self-healing polymers. The interactions provided by triazole rings and the chemistry of azides are central to several self-healing strategies.
One approach leverages the dense supramolecular interactions within 1,2,3-triazole-rich polymer blocks. acs.org For example, thermoplastic elastomers containing blocks of poly(1,2,3-triazole)s have been shown to exhibit efficient self-healing properties. The network structure, provided by microphase separation, gives the material its elasticity, while the dense triazole moieties facilitate healing through strong, non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) that can re-form across a fracture interface. acs.org After being completely cut, such materials have been shown to recover a significant portion of their original tensile strength and strain after a healing period at a moderate temperature. acs.org
A second strategy involves encapsulating reactive components for the azide-alkyne click reaction within a polymer matrix. researchgate.net Typically, microcapsules containing an azide-functionalized polymer and separate microcapsules containing a multi-alkyne crosslinker are embedded in the material. researchgate.net When the material is damaged, the capsules rupture, releasing their contents. In the presence of a dispersed catalyst, the azide and alkyne components react via CuAAC to form a cross-linked triazole network, healing the crack and restoring mechanical properties. researchgate.net
This concept is an application of dynamic covalent chemistry, where covalent bonds are designed to be reversible under specific conditions. While the CuAAC reaction is generally considered irreversible, other "click" reactions used in self-healing, such as the Diels-Alder reaction between a furan (B31954) and a maleimide (B117702) or a triazolinedione, are reversible. rsc.org This allows for multiple cycles of damage and repair. The triazole and azide functionalities provide a robust and versatile chemical toolbox for creating these advanced, dynamic materials.
Lack of Sufficient Data for "2-(2-azidoethyl)-2H-1,2,3-triazole"
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding the chemical compound “this compound” to generate a detailed and scientifically accurate article based on the requested outline.
The search yielded extensive information on the broader class of 1,2,3-triazoles, including their synthesis, general applications in bioconjugation, and their use as core structures in molecular probes and for activity-based protein profiling. The functional components of the requested molecule—the 2H-1,2,3-triazole isomer and the azido (B1232118) group—are well-documented in various chemical contexts. For instance, the azide group is a staple in bioorthogonal chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for linking molecules. Similarly, methods for the synthesis of N2-substituted 2H-1,2,3-triazoles are known in organic chemistry.
Development of Molecular Probes and Biological Tools Chemical Aspects
Strategies for Site-Specific Labeling of Biomolecules
To maintain scientific accuracy and adhere to the strict instruction of not introducing information outside the scope of the specified compound, the requested article cannot be produced. Any attempt to extrapolate from the general properties of triazoles or azides to describe this specific, unreferenced molecule would amount to speculation rather than factual reporting.
Unable to Generate Article: No Specific Research Found for "2-(2-azidoethyl)-2H-1,2,3-triazole" in Catalysis
It is not possible to generate the requested article focusing solely on the chemical compound “this compound” and its role in catalysis and ligand design. Extensive searches of scientific literature and chemical databases have revealed no specific research findings, data, or applications for this particular compound within the detailed scope of the provided outline.
Generating an article with thorough, informative, and scientifically accurate content, including data tables and detailed research findings, requires existing published studies. As no such literature exists specifically for “this compound” in the areas of transition metal catalysis, organocatalysis, metal-organic frameworks, or chiral design, creating the article as requested would not be feasible without fabricating information.
Alternative Proposal:
An article can be generated on the broader, yet closely related, topic of "The Role of Functionalized 1,2,3-Triazoles in Catalysis and Ligand Design." This would cover the general principles and specific examples from the well-established body of research on the 1,2,3-triazole scaffold, which is the core of the requested compound.
Such an article would adhere to your specified outline:
Role in Catalysis and Ligand Design
Design of Chirality in Catalytic Systems:Covering strategies for creating chiral catalysts using the 1,2,3-triazole scaffold to achieve enantioselective transformations.
This approach would provide a scientifically robust and informative article that aligns with the subject area of your interest while remaining grounded in verifiable research.
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis
The synthesis of specific triazole isomers like 2-(2-azidoethyl)-2H-1,2,3-triazole can be a complex challenge, often resulting in a mixture of products. researchgate.net The regioselectivity of the reaction is highly dependent on various factors such as the choice of catalyst, solvent, and reaction temperature. researchgate.net This is where the power of artificial intelligence (AI) and machine learning (ML) comes into play.
Researchers are increasingly looking towards AI and ML algorithms to predict reaction outcomes and optimize synthesis pathways. By feeding vast datasets of known reactions and their resulting isomer ratios into these models, it is possible to identify the ideal conditions for selectively producing the desired 2H-isomer. For instance, ML models can analyze the subtle electronic and steric effects of different starting materials and catalysts to predict their influence on the regioselectivity of the azide-alkyne cycloaddition, a key reaction in forming the triazole ring.
This predictive power extends to the discovery of entirely new synthetic routes. AI can propose novel combinations of reactants and catalysts that human chemists might not have considered, accelerating the development of more efficient and sustainable methods for producing this compound.
Table 1: AI/ML in Chemical Synthesis of this compound
| Application Area | AI/ML Tool | Predicted Outcome |
| Reaction Optimization | Supervised Learning Models | Optimal temperature, solvent, and catalyst for maximizing the yield of the 2H-isomer. |
| Catalyst Discovery | Generative Adversarial Networks (GANs) | Novel catalyst structures with high predicted selectivity for 2H-triazole formation. |
| Retrosynthesis | Reinforcement Learning | Identification of novel and efficient synthetic pathways from readily available starting materials. |
High-Throughput Screening for Novel Reactivity
The dual functionality of this compound, possessing both an azide (B81097) and a triazole group, makes it a prime candidate for high-throughput screening (HTS) to uncover novel reactivity. HTS allows for the rapid testing of the compound against a vast library of other chemicals under a multitude of conditions.
This approach can be used to identify new "click" reactions or other efficient coupling chemistries involving either the azide or the triazole moiety. The data generated from these screens can reveal unexpected reactivity patterns, leading to the development of new synthetic methodologies. For example, screening could identify new catalysts that selectively activate the C-H bonds of the triazole ring for functionalization, or new reaction partners for the azide group that proceed under mild, biocompatible conditions.
The results of HTS can be compiled into large databases, which can then be used to train the aforementioned AI and ML models, creating a powerful feedback loop for accelerating chemical discovery.
Advanced Applications in Molecular Electronics and Photonics
The unique electronic properties of the 1,2,3-triazole ring make it an attractive component for the construction of molecular-scale electronic and photonic devices. The 2H-isomer, in particular, may offer distinct advantages due to its specific electronic structure.
In molecular electronics, this compound could serve as a "molecular wire" or a component in molecular switches and rectifiers. The ability to precisely control its synthesis and functionalization allows for the fine-tuning of its electronic properties. The azide group provides a convenient handle for anchoring the molecule to electrode surfaces.
In the realm of photonics, the triazole ring can act as a chromophore, absorbing and emitting light at specific wavelengths. By incorporating this molecule into polymers or other materials, it may be possible to create novel fluorescent probes, organic light-emitting diodes (OLEDs), or materials for optical data storage. The photophysical properties can be further modulated by attaching different functional groups to the triazole ring, opening up a vast design space for new photonic materials.
Table 2: Potential Applications in Molecular Electronics and Photonics
| Application | Role of this compound | Potential Advantage |
| Molecular Wire | Conductive molecular backbone | Tunable conductivity through functionalization. |
| Molecular Switch | Conformationally responsive unit | Ability to switch between "on" and "off" states with external stimuli. |
| Organic Light-Emitting Diode (OLED) | Emissive layer component | Potential for high quantum efficiency and color tenability. |
| Fluorescent Probe | Fluorophore with bio-conjugation handle | Enables targeted imaging in biological systems. |
Q & A
Q. What statistical methods are appropriate for analyzing variability in triazole-azide reaction kinetics?
- Methodological Answer : Apply multivariate regression to correlate reaction variables (e.g., catalyst loading, solvent polarity) with rate constants. Use ANOVA to assess significance. For non-linear kinetics, employ the Michaelis-Menten model or transition-state theory. Share raw datasets in repositories for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
